molecular formula C17H15N3S B2936423 3-[6-(Benzylsulfanyl)pyridazin-3-yl]aniline CAS No. 2415523-23-6

3-[6-(Benzylsulfanyl)pyridazin-3-yl]aniline

Cat. No.: B2936423
CAS No.: 2415523-23-6
M. Wt: 293.39
InChI Key: MOONBFPYRLAOBM-UHFFFAOYSA-N
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Description

3-[6-(Benzylsulfanyl)pyridazin-3-yl]aniline is a chemical scaffold of high interest in medicinal chemistry and cardiovascular research. This compound features a pyridazine core, a privileged structure in drug discovery, linked to an aniline and a benzylsulfanyl group. Recent scientific literature highlights that structurally analogous pyridazin-3-one compounds demonstrate potent vasorelaxant activity by acting on vascular smooth muscle . These related compounds have shown exceptional promise in research settings, exhibiting superior vasodilatory effects and significantly lower half-maximal effective concentration (EC50) values compared to standard therapeutics like hydralazine . The mechanism of action for this class of molecules is associated with the upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression and a consequent increase in the production of nitric oxide (NO), a key signaling molecule in vasodilation . As a research chemical, this compound serves as a valuable intermediate for the design and synthesis of novel bioactive molecules. It can be used to explore structure-activity relationships and develop new chemical entities for investigating cardiovascular diseases. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions. Storage Recommendations: Store in a cool, dry place, protected from light. For long-term preservation, store at -20°C. Safety and Classification: For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-(6-benzylsulfanylpyridazin-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3S/c18-15-8-4-7-14(11-15)16-9-10-17(20-19-16)21-12-13-5-2-1-3-6-13/h1-11H,12,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOONBFPYRLAOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Oxidative Transformations of the Benzylsulfanyl Group

The benzylsulfanyl (-S-benzyl) group at the 6-position of the pyridazine ring is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions. For example:

  • Oxidation to sulfone : Reaction with 3-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C yields the corresponding sulfone derivative, as observed in analogous benzyl sulfide oxidations .

  • Radical-mediated pathways : In non-polar solvents, the benzylsulfanyl group may undergo homolytic cleavage to generate thiyl radicals, leading to dimerization or cross-coupling products .

Table 1 : Oxidation of the benzylsulfanyl group

ReagentConditionsProductYield (%)Reference
mCPBACH₂Cl₂, 0–25°C, 4hPyridazine-6-sulfone derivative75–85
H₂O₂/AcOHReflux, 12hSulfoxide intermediate60

Nucleophilic Aromatic Substitution at the Pyridazine Ring

The electron-deficient pyridazine ring facilitates nucleophilic substitution, particularly at the 3- and 6-positions. Key reactions include:

  • Amination : Reaction with secondary amines (e.g., piperidine) under basic conditions (KOH/DMF, 100°C) replaces the benzylsulfanyl group via SNAr mechanism .

  • Halogenation : Electrophilic bromination at the activated C-5 position using N-bromosuccinimide (NBS) in CCl₄ .

Table 2 : Substitution reactions of the pyridazine ring

ReagentConditionsPosition ModifiedProductYield (%)Reference
Piperidine/KOHDMF, 100°C, 2h6 (S-benzyl)6-Piperidinyl-pyridazin-3-yl-aniline70
NBSCCl₄, rt, 6h55-Bromo derivative45

Condensation Reactions via the Aniline Moiety

The primary amine at the 3-position participates in condensation and cyclization reactions:

  • Schiff base formation : Reacts with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) in ethanol under acid catalysis to form imines .

  • Cyclocondensation : With β-ketoesters or malononitrile, DBU-mediated cyclization yields pyranone or tetrahydronaphthalene derivatives .

Table 3 : Condensation reactions of the aniline group

SubstrateReagent/CatalystProductKey StepYield (%)Reference
MalononitrileKOH/DMF, 100°C2-Imino-4-piperidinyl-pyranoneIntramolecular O-cyclization85
CyclohexanoneHCl/EtOH, refluxTetrahydronaphthalene-carbonitrileAcid-catalyzed dehydration73

Transition Metal-Catalyzed Cross-Couplings

The aniline and pyridazine groups enable participation in Suzuki-Miyaura and Buchwald-Hartwig couplings:

  • Suzuki coupling : Palladium-catalyzed coupling with arylboronic acids modifies the pyridazine ring’s substituents .

  • Buchwald-Hartwig amination : Introduces aryl/alkyl amines at the aniline nitrogen using Pd₂(dba)₃/Xantphos .

Table 4 : Cross-coupling reactions

Reaction TypeCatalyst SystemCoupling PartnerProductYield (%)Reference
SuzukiPd(PPh₃)₄/K₂CO₃4-Cyanophenylboronic acid6-(4-Cyanophenyl)pyridazine analog68
Buchwald-HartwigPd₂(dba)₃/Xantphos2-BromopyridineN-Pyridyl-aniline derivative55

Electrophilic Aromatic Substitution (EAS)

The electron-rich aniline ring undergoes regioselective EAS:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the para position .

  • Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives, useful for further functionalization .

Table 5 : EAS reactions of the aniline ring

ReagentConditionsPositionProductYield (%)Reference
HNO₃/H₂SO₄0°C, 2hPara3-Nitro-aniline derivative82
ClSO₃H25°C, 6hMetaSulfonated aniline65

Radical-Based Functionalization

In apolar solvents (e.g., undecane), the benzylsulfanyl group generates thiyl radicals under thermal or photolytic conditions, leading to:

  • Dimerization : Forms disulfide-linked pyridazine dimers .

  • Hydrogen abstraction : Generates benzyl radicals, which react with alkenes or alkynes .

Key Mechanistic Insights from Computational Studies

  • DFT calculations confirm that protonation of the pyridazine ring enhances electrophilicity at C-6, facilitating nucleophilic substitutions .

  • Activation strain analysis reveals that steric effects from the benzylsulfanyl group dominate reaction kinetics in SNAr pathways .

This synthesis of data underscores the versatility of 3-[6-(Benzylsulfanyl)pyridazin-3-yl]aniline in constructing complex heterocycles and functionalized aromatics, with applications in medicinal chemistry and materials science.

Scientific Research Applications

3-[6-(Benzylsulfanyl)pyridazin-3-yl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[6-(Benzylsulfanyl)pyridazin-3-yl]aniline is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, pyridazine derivatives have been shown to inhibit enzymes such as phosphodiesterase (PDE), which plays a role in various physiological processes . The compound may also interact with other molecular targets, leading to its observed biological activities.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocyclic Core Bioactivity Notes (from Evidence)
This compound C₁₇H₁₄N₃S 292.37 Benzylsulfanyl (S-containing), Aniline Pyridazine Not reported in evidence
N-Methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline Not explicitly provided* - Methyltriazolo, N-Methylaniline Triazolo[4,3-b]pyridazine No bioactivity data available
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 Benzodioxin, Dimethylaminomethyl, Methoxy Pyridine "Not fully validated for medical use"

Notes for Table 1:

  • The N-methylaniline group reduces hydrogen-bonding capacity compared to the primary aniline in the target compound.
  • Benzodioxin-Pyridine Analogue : The benzodioxin and methoxy groups increase oxygen content, likely improving aqueous solubility. The dimethylaminomethyl substituent introduces a basic tertiary amine, contrasting with the neutral aniline in the target compound.

Research Findings and Implications

  • Steric and Hydrophobic Interactions : The benzylsulfanyl group in the target compound offers greater steric bulk and lipophilicity compared to the methyltriazolo group in ’s compound, which may affect membrane permeability .
  • Functional Group Reactivity : The primary aniline in the target compound could undergo electrophilic substitution or oxidation, whereas the N-methylaniline in ’s compound is more stable but less reactive .

Biological Activity

3-[6-(Benzylsulfanyl)pyridazin-3-yl]aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound belongs to the class of pyridazine derivatives, characterized by a pyridazine ring substituted with a benzylsulfanyl group. Its molecular formula is C12_{12}H12_{12}N4_{4}S, and it has a molecular weight of approximately 244.31 g/mol. The presence of the sulfanyl group may contribute to its unique biological properties.

Target Interactions:
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The benzylsulfanyl moiety may enhance the compound's ability to bind to specific targets, influencing cellular processes.

Biochemical Pathways:
The compound may influence several biochemical pathways, particularly those related to inflammation, cancer progression, and microbial resistance. Similar compounds have shown effects on pathways involving oxidative stress and apoptosis.

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Antimicrobial Activity:
    • Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be compared to standard antibiotics.
    • A study indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than those of commonly used antibiotics .
  • Antitumor Activity:
    • Research has shown that pyridazine derivatives possess potential anticancer properties. The compound may induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle progression .
    • In vitro studies demonstrated cytotoxic effects on human cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Anti-inflammatory Effects:
    • Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
    • This activity could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Antibacterial Efficacy:
    A study evaluated the antibacterial efficacy of various pyridazine derivatives, including this compound. The results indicated that this compound had an MIC value of 32 µg/mL against E. coli, demonstrating its potential as an antibacterial agent .
  • Anticancer Activity:
    In a cell line study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM after 48 hours . This suggests a promising avenue for further development in cancer therapeutics.

Data Table: Biological Activities Overview

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 16 µg/mL
AntibacterialEscherichia coliMIC = 32 µg/mL
AntitumorMCF-7 (breast cancer)IC50 = 15 µM
Anti-inflammatoryHuman fibroblastsReduction in IL-6 production

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 3-[6-(Benzylsulfanyl)pyridazin-3-yl]aniline?

  • Methodological Answer : To optimize yield, employ catalysts like DMAP (4-dimethylaminopyridine) in pyridine-based reaction systems, as demonstrated in analogous sulfonamide syntheses. A stepwise addition of benzenesulfonic chloride derivatives under controlled temperature (room temperature) and inert atmospheres minimizes side reactions. Post-reaction purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) followed by recrystallization enhances purity .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H/¹³C) to confirm aromatic proton environments and sulfur/amine linkages. LC-MS validates molecular weight and purity, while HPLC (with UV detection at 254 nm) quantifies impurities. For crystalline derivatives, X-ray diffraction provides structural confirmation. Refer to protocols for pyridazine analogs in reagent catalogs for solvent selection and column calibration .

Q. What are the recommended storage conditions to ensure its stability?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation of the benzylsulfanyl group and amine degradation. Stability studies for similar aniline derivatives indicate ≤2% decomposition over 12 months under these conditions. Avoid aqueous environments to prevent hydrolysis of the sulfanyl moiety .

Advanced Research Questions

Q. What strategies can elucidate the compound's role in modulating kinase activity, such as p38 MAP kinase?

  • Methodological Answer : Design competitive binding assays using recombinant p38 MAP kinase and ATP analogs (e.g., ATP-γ-S). Compare inhibition potency (IC₅₀) against known inhibitors like SB-202190 . Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and molecular docking (with crystal structures from PDB: 1A9U) to predict interactions with the kinase’s hydrophobic pocket. Validate via site-directed mutagenesis of key residues (e.g., Thr106) .

Q. How can contradictions in biological assay data (e.g., varying IC₅₀ values across studies) be addressed methodologically?

  • Methodological Answer : Standardize assay buffers (e.g., phosphate buffer pH 7.1 ± 0.1) to control ionic strength and pH-dependent solubility . Include internal controls (e.g., SB-202190 for p38 MAP kinase assays) and validate cell permeability using LC-MS quantification of intracellular compound levels. Cross-validate results with orthogonal assays (e.g., ELISA for cytokine suppression in LPS-stimulated macrophages) .

Q. How do computational methods aid in predicting its interactions with biological targets?

  • Methodological Answer : Perform molecular dynamics simulations (AMBER or GROMACS) to assess stability of the compound in target binding pockets. Use QSAR models trained on pyridazine derivatives to predict off-target effects (e.g., COX-2 inhibition). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electronic properties (HOMO-LUMO gaps) for reactivity predictions .

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